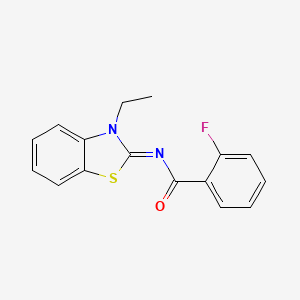

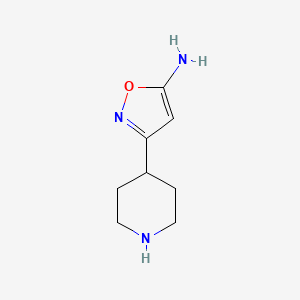

![molecular formula C17H14ClN3O3S B3011712 2-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 895473-19-5](/img/structure/B3011712.png)

2-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound featuring an oxygen and two nitrogen atoms in a five-membered ring. The presence of the 4-chlorophenyl and 2-methoxyphenyl groups suggests potential for interaction with biological targets, and the sulfanyl acetamide moiety could contribute to the compound's bioactivity.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves the conversion of aromatic acids into esters, followed by the formation of hydrazides and subsequent cyclization to yield the oxadiazole core. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides starts with 4-chlorophenoxyacetic acid, which undergoes esterification, treatment with hydrazine hydrate, and ring closure with carbon disulfide and potassium hydroxide to form the oxadiazole-thiol intermediate. This intermediate is then reacted with electrophiles to yield the final N-substituted derivatives .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by spectroscopic methods such as IR, 1H-NMR, and mass spectrometry. These techniques confirm the presence of the oxadiazole ring and the substitution patterns on the molecule. The molecular structure is crucial for the interaction of the compound with biological targets, as seen in molecular docking studies that identify active binding sites .

Chemical Reactions Analysis

The oxadiazole core in the compound can participate in various chemical reactions, particularly those involving the sulfanyl group, which can act as a nucleophile. The reactivity of the compound is influenced by the substituents on the oxadiazole ring, which can affect the electron density and thus the chemical behavior of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of electronegative substituents like chlorine and methoxy groups can influence these properties. The compound's reactivity towards enzymes and its potential as an antibacterial agent are also important chemical properties. For example, some oxadiazole derivatives have shown significant antibacterial activity against various bacterial strains and moderate inhibition of enzymes like α-chymotrypsin .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A series of compounds including 2-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide were synthesized and characterized for their potential biological activity. These compounds were found to be active against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, indicating their potential use in treating related diseases (Rehman et al., 2013).

Antibacterial and Anti-enzymatic Properties

- Different derivatives of 1,3,4-oxadiazole and acetamide, including this compound, have been evaluated for their antibacterial and anti-enzymatic potential. Some derivatives showed good inhibitory effects on gram-negative bacterial strains, indicating their potential as antibacterial agents (Nafeesa et al., 2017).

Anti-bacterial and Enzyme Inhibition Screening

- These compounds have also been tested for their antibacterial properties and enzyme inhibition activity. The synthesized molecules demonstrated significant antibacterial activity against various bacterial strains, suggesting their potential use in developing new antimicrobial agents (Rasool et al., 2015).

Anticancer and Cytotoxicity Studies

- Some derivatives of 1,3,4-oxadiazole, including the compound , have been investigated for their cytotoxic effects and potential anticancer properties. These studies are crucial in understanding their role in developing new anticancer drugs (Faheem, 2018).

Hemolytic and Thrombolytic Activities

- These compounds have also been screened for hemolytic and thrombolytic activities, which are essential for understanding their safety and potential therapeutic uses in cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S/c1-23-14-5-3-2-4-13(14)16-20-21-17(24-16)19-15(22)10-25-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLXHLUVDUSJGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-chlorophenyl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

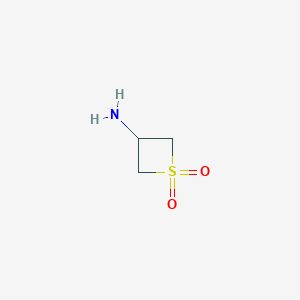

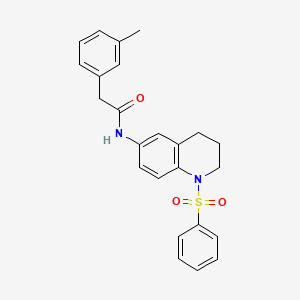

![1-{1-[(2E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3011631.png)

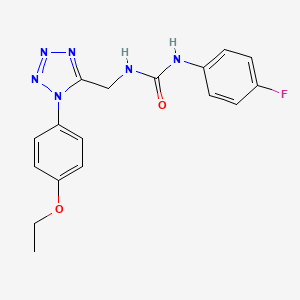

![4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

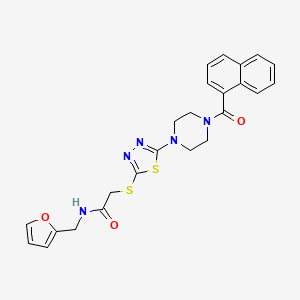

![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3011634.png)

![N-(3,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B3011637.png)

![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B3011640.png)

![3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B3011642.png)

![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid](/img/structure/B3011647.png)

![2-[5-[4-[[2-Phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid](/img/structure/B3011650.png)